molecular formula C8H12O2 B6203213 5-oxaspiro[3.4]octane-6-carbaldehyde CAS No. 1880817-17-3

5-oxaspiro[3.4]octane-6-carbaldehyde

Cat. No.: B6203213
CAS No.: 1880817-17-3
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxaspiro[3.4]octane-6-carbaldehyde is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclobutane ring, with an aldehyde functional group attached to the cyclobutane ring. The distinct structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxaspiro[3.4]octane-6-carbaldehyde typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spiro linkage. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-oxaspiro[3.4]octane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 5-oxaspiro[3.4]octane-6-carboxylic acid

    Reduction: 5-oxaspiro[3.4]octane-6-methanol

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

5-oxaspiro[3.4]octane-6-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-oxaspiro[3.4]octane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activities and its use in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-oxaspiro[3.4]octane-6-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    5-oxaspiro[3.4]octane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-oxaspiro[3.4]octane-6-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

5-oxaspiro[3.4]octane-6-carbaldehyde is unique due to its spirocyclic structure combined with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1880817-17-3

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.